4-azidotetrahydro-2H-thiopyran
Overview
Description
4-Azidotetrahydro-2H-thiopyran is a heterocyclic compound characterized by the presence of a sulfur atom within its ring structure. This compound is a derivative of thiopyran, which is a sulfur analog of pyran. The azido group (-N3) attached to the thiopyran ring imparts unique chemical properties to the molecule, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that tetrahydro-4h-thiopyran-4-ones, a related class of compounds, are employed in organic synthesis to access stable free spirocyclic nitroxyl radicals, photosemiconductors, electrochromic materials, synthetic analogs of natural compounds, and biologically active substances .
Mode of Action
Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are usually involved in substitution reactions at the α-position to the carbonyl group and transformations with the participation of the carbonyl group or a sulfur atom .
Biochemical Pathways
Related compounds, such as tetrahydro-4h-thiopyran-4-ones, are known to participate in multicomponent reactions, consistent with the principles of green chemistry .
Result of Action
Related compounds have shown significant anticonvulsant activity in certain models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azidotetrahydro-2H-thiopyran typically involves the reaction of thiopyran with azide sources under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the thiopyran ring is replaced by an azide ion (N3-). The reaction conditions often require the use of a strong base and a polar solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Safety measures are crucial due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 4-Azidotetrahydro-2H-thiopyran can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are common, with reagents like sodium azide (NaN3) being used to introduce the azido group.
Major Products Formed:
Oxidation: The oxidation of this compound can yield sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various azido-substituted thiopyran derivatives.
Scientific Research Applications
4-Azidotetrahydro-2H-thiopyran finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Azidotetrahydro-2H-thiopyran is unique due to its combination of the thiopyran ring and the azido group. Similar compounds include:
Thiopyran: The parent compound without the azido group.
Azidotetrahydrothiophene: A related compound with a different ring structure.
Azidopyridine: A compound with a pyridine ring and an azido group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-azidothiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c6-8-7-5-1-3-9-4-2-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFXAOGZXDWJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.